

An In-Depth Technical Guide to N-Despropyl Ropinirole-d3 for Researchers

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Compound of Interest		
Compound Name:	N-Despropyl Ropinirole-d3	
Cat. No.:	B562621	Get Quote

This guide provides a comprehensive overview of **N-Despropyl Ropinirole-d3**, a key metabolite of the dopamine agonist Ropinirole. It is intended for researchers, scientists, and drug development professionals, offering insights into its procurement, metabolic pathway, and relevant experimental methodologies.

Supplier and Pricing Information

N-Despropyl Ropinirole-d3 and its non-deuterated counterpart are available from several specialized chemical suppliers. Pricing is subject to change and often requires a direct quotation from the supplier. The following table summarizes publicly available information and indicates where a quote is necessary.



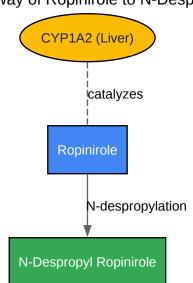
Supplier	Product Name	Catalog Number	Pack Size(s)	Price (USD/EUR)	Notes
LGC Standards	N-Despropyl Ropinirole-d3	TRC- D297382	2.5 mg, 25 mg	Requires login/quote	Certificate of Analysis and Safety Data Sheet available.[1]
Cayman Chemical	N-Despropyl Ropinirole	34156	5 mg, 10 mg, 25 mg, 50 mg	Requires quote	Available through Bertin Technologies in France.
Mithridion	N-Despropyl Ropinirole	Not specified	5 mg	\$531.92	
Pharmaffiliate s	N-Despropyl Ropinirole-d3	PA STI 029000	Not specified	Requires quote	Provides basic chemical information. [2]
CymitQuimic a	N-Nitroso N- Despropyl Ropinirole-d3	TR-N686111	10 mg	€834.00	A related nitroso derivative.[3]
Simson Pharma	N-Nitroso Despropyl Ropinirole	R050043	Not specified	Requires quote	Offers various Ropinirole impurities.[4]

Note: The deuterated form (d3) is specifically offered by suppliers like LGC Standards and Pharmaffiliates. It is crucial to confirm the isotopic purity and specific labeling position from the supplier's documentation.

Metabolic Pathway of Ropinirole



Ropinirole is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 to form N-Despropyl Ropinirole. This metabolic step is a key determinant of the pharmacokinetic profile of Ropinirole.



Metabolic Pathway of Ropinirole to N-Despropyl Ropinirole

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Caption: Ropinirole is metabolized to N-Despropyl Ropinirole via N-despropylation catalyzed by the CYP1A2 enzyme in the liver.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **N-Despropyl Ropinirole-d3** and its specific application in assays are not readily available in the public domain. However, this section provides an overview of general methodologies that can be adapted for research involving this compound, based on available scientific literature for Ropinirole and its analogs.

General Workflow for Metabolite Analysis using Isotopic Labeling



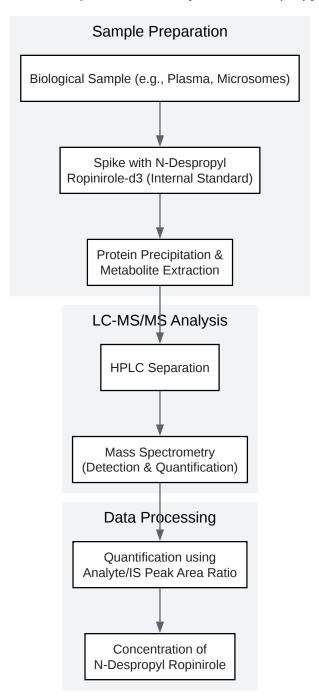
Foundational & Exploratory

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The use of a deuterated standard like **N-Despropyl Ropinirole-d3** is invaluable for quantitative analysis in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The stable isotope-labeled internal standard helps to correct for matrix effects and variations in sample preparation and instrument response.



General Workflow for Quantitative Analysis of N-Despropyl Ropinirole



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Caption: A typical workflow for the quantification of N-Despropyl Ropinirole in biological samples using a deuterated internal standard and LC-MS/MS.

Methodology for HPLC-Based Quantification

While a specific protocol for **N-Despropyl Ropinirole-d3** is not available, methods for the analysis of Ropinirole and its impurities by High-Performance Liquid Chromatography (HPLC) have been published. These can serve as a starting point for method development.

- Principle: Reversed-phase HPLC is typically used to separate Ropinirole and its metabolites based on their polarity. Detection is commonly performed using UV spectrophotometry.
- Typical Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter for achieving good separation of these amine-containing compounds.
- Stationary Phase: A C18 or C8 column is commonly employed.
- Detection: UV detection at a wavelength where the analyte has significant absorbance is a standard approach.
- Quantification: For accurate quantification, a calibration curve is generated using known concentrations of a reference standard. The use of an internal standard, such as N-Despropyl Ropinirole-d3, is highly recommended to improve accuracy and precision.

Dopamine Receptor Binding Assay

N-Despropyl Ropinirole is an active metabolite of Ropinirole and acts as a dopamine receptor agonist.[5] Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.

- Principle: This assay measures the ability of a test compound (unlabeled N-Despropyl Ropinirole) to compete with a radiolabeled ligand for binding to dopamine receptors (e.g., D2, D3) in a preparation of cell membranes expressing these receptors.
- Materials:
 - Cell membranes expressing the dopamine receptor of interest.



- A suitable radioligand (e.g., [3H]-spiperone or [3H]-raclopride).
- Unlabeled N-Despropyl Ropinirole as the competitor.
- Incubation buffer and wash buffer.
- Glass fiber filters.
- Scintillation counter.
- General Procedure:
 - Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
 - After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
 - Wash the filters to remove any non-specifically bound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
 - The affinity of the test compound for the receptor (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

N-Despropyl Ropinirole-d3 is a valuable tool for researchers studying the metabolism, pharmacokinetics, and pharmacological activity of Ropinirole. While obtaining comprehensive pricing information requires direct interaction with suppliers, this guide provides a foundational understanding of its availability and technical application. The provided diagrams and methodological outlines serve as a starting point for designing and conducting experiments with this important metabolite. Researchers should consult the cited literature and supplier documentation for further details and validation of their specific experimental protocols.



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